1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-2-ylmethylamino)pyrrolidin-2-one
Overview
Description
1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-2-ylmethylamino)pyrrolidin-2-one is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a pyrrolidin-2-one core structure with a 4-fluorophenyl group and an imidazole moiety
Preparation Methods
The synthesis of 1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-2-ylmethylamino)pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the 4-fluorophenyl ethylamine: This can be achieved by the reaction of 4-fluorobenzyl chloride with ethylamine under basic conditions.
Synthesis of the imidazole derivative: The imidazole moiety can be synthesized through a cyclization reaction involving appropriate precursors such as glyoxal and ammonia.
Coupling of the imidazole and 4-fluorophenyl ethylamine: The imidazole derivative is then coupled with the 4-fluorophenyl ethylamine using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-2-ylmethylamino)pyrrolidin-2-one can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-2-ylmethylamino)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The imidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The fluorophenyl group may enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-2-ylmethylamino)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine core structure and may exhibit similar biological activities.
Imidazole derivatives: Compounds with an imidazole moiety are known for their diverse biological activities, including antifungal and anticancer properties.
Fluorophenyl compounds: The presence of a fluorophenyl group can enhance the compound’s pharmacokinetic properties and binding affinity.
The uniqueness of this compound lies in its combination of these structural features, which may result in a distinct profile of biological activities and applications.
Properties
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-2-ylmethylamino)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c17-13-3-1-12(2-4-13)5-8-21-11-14(9-16(21)22)20-10-15-18-6-7-19-15/h1-4,6-7,14,20H,5,8-11H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWXPCANVIANDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=C(C=C2)F)NCC3=NC=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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